2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole
Overview
Description
“2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a pyrazole ring, which is another type of heterocyclic compound . The pyrazole ring in this compound is substituted with two methyl groups, making it a 3,5-dimethylpyrazole .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of both thiazole and pyrazole rings. The 3,5-dimethylpyrazole part of the molecule is unsymmetrical, but its corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Scientific Research Applications
Cycloadditions and Structural Characterization
Cycloadditions to Pyrrolo and Pyrazolo Thiazoles : The pyrrolo[1,2-c]thiazole and pyrazolo[1,5-c]thiazole derivatives, related to the compound of interest, act as reactive intermediates in cycloadditions with electron-deficient alkenes and alkynes. This reactivity is significant for synthesizing complex heterocyclic compounds, partially explained by Frontier Molecular Orbital (MO) theory (Sutcliffe et al., 2000).
Synthesis and Structural Characterization of Thiazole Derivatives : Isostructural thiazole derivatives have been synthesized and characterized, showing potential for crystalline structure determination via single-crystal diffraction. These compounds offer insights into molecular conformation and planarity, which are crucial for understanding molecular interactions and designing materials with specific properties (Kariuki et al., 2021).
Fungicidal Activity
- Fungicidal Activity against Rhizoctonia Solani : Thiazole derivatives exhibit fungicidal properties against Rhizoctonia solani, a significant pathogen affecting rice crops. This research highlights the potential of such compounds in agricultural applications, contributing to the management of rice sheath blight through chemical intervention (Chen et al., 2000).
Material Science Applications
- Synthesis of Nanocrystals for Photocatalytic Activities : The use of thiazole and pyrazole derivatives as precursors in the solvothermal synthesis of CdS nanocrystals demonstrates their utility in material science. These nanocrystals exhibit quantum confinement effects and are applied in the photodegradation of dyes, showcasing the potential of thiazole derivatives in environmental remediation technologies (Mondal et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition for Zinc in Hydrochloric Acid : Thiazole derivatives have been studied for their effectiveness as corrosion inhibitors for zinc in hydrochloric acid solutions. These compounds show promise in protecting metals from corrosion, an essential aspect of materials preservation in industrial applications (Fouda et al., 2021).
Properties
IUPAC Name |
2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S/c1-6-3-7(2)13(12-6)5-8-4-11-9(10)14-8/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUHBYIGECRPTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CN=C(S2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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